molecular formula C18H16N2O B2709642 2-Benzyl-6-(2-methylphenyl)pyridazin-3-one CAS No. 941883-65-4

2-Benzyl-6-(2-methylphenyl)pyridazin-3-one

Cat. No. B2709642
CAS RN: 941883-65-4
M. Wt: 276.339
InChI Key: MVQJWKOPAAJVJO-UHFFFAOYSA-N
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Description

“2-Benzyl-6-(2-methylphenyl)pyridazin-3-one” is a versatile chemical compound with immense potential in scientific research. It belongs to the class of pyridazin-3(2H)-one derivatives which have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A specific synthesis method for a similar compound involved the use of benzyl chloride and K2CO3 added to absolute ethanol .


Molecular Structure Analysis

The central pyridazine ring forms dihedral angles with the benzene rings . In the crystal, molecules are linked by two weak C-H⋯O hydrogen bonds and three weak C-H⋯π interactions .


Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives have been used in the synthesis of a new type of antibiotics and antimicrobial agents . These were synthesized by preparing metal complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on synthesizing novel pyridazinone derivatives, including compounds structurally related to 2-Benzyl-6-(2-methylphenyl)pyridazin-3-one, and analyzing their structures. For instance, novel pyridazinone derivatives have been synthesized for their potential biological activities. These compounds were fully characterized by NMR, mass spectra, and sometimes by X-ray crystallography, providing insights into their molecular structures and the effects of different substitutions on the pyridazinone core (Alonazy et al., 2009), (Daoui et al., 2019).

Biological Activity and Potential Therapeutic Applications

Research has also been conducted on the biological activities of pyridazinone derivatives, including antimicrobial, anti-inflammatory, and anticancer activities. For example, compounds with pyridazinone structures have been synthesized and tested for anticonvulsant activity, showing potential as therapeutic agents (Samanta et al., 2011). Additionally, pyridazinone derivatives have been evaluated for their anti-inflammatory and analgesic activities, demonstrating promising results in in vivo models (Duendar et al., 2007).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies have been utilized to predict the interaction of pyridazinone derivatives with biological targets. These studies aim to understand the molecular basis of their activity and to design more potent and selective compounds. For instance, novel pyridazinone derivatives were subjected to in silico molecular docking screenings towards various proteins, revealing moderate to good binding energies (Flefel et al., 2018).

Corrosion Inhibition

Pyridazinone derivatives have also been studied for their potential as corrosion inhibitors, an application of interest in materials science. These studies involve evaluating the efficiency of these compounds in protecting metals from corrosion, often involving electrochemical methods and theoretical calculations to understand their mechanism of action (Mashuga et al., 2017).

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives, this privileged skeleton should be extensively studied for the therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

properties

IUPAC Name

2-benzyl-6-(2-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-14-7-5-6-10-16(14)17-11-12-18(21)20(19-17)13-15-8-3-2-4-9-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQJWKOPAAJVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-6-(o-tolyl)pyridazin-3(2H)-one

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